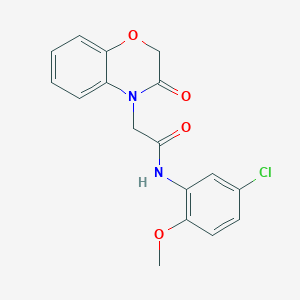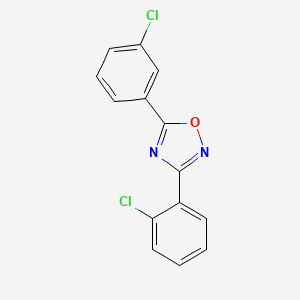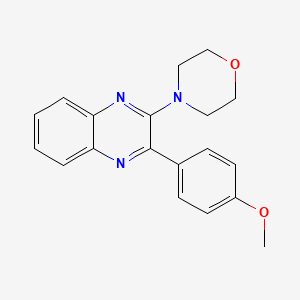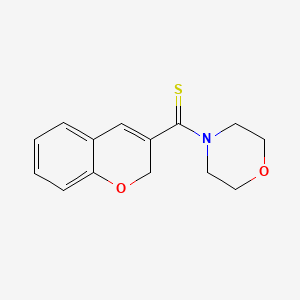![molecular formula C12H15BrN2OS B5885851 N-{[(2-bromo-4,5-dimethylphenyl)amino]carbonothioyl}propanamide](/img/structure/B5885851.png)
N-{[(2-bromo-4,5-dimethylphenyl)amino]carbonothioyl}propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(2-bromo-4,5-dimethylphenyl)amino]carbonothioyl}propanamide, also known as BDMC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BDMC belongs to the class of compounds known as thiosemicarbazones, which have been shown to exhibit a wide range of biological activities, including antiviral, anticancer, and antimicrobial properties. In
Mécanisme D'action
The mechanism of action of N-{[(2-bromo-4,5-dimethylphenyl)amino]carbonothioyl}propanamide is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in various biological processes. N-{[(2-bromo-4,5-dimethylphenyl)amino]carbonothioyl}propanamide has been shown to inhibit the activity of ribonucleotide reductase, an enzyme involved in DNA synthesis, which may contribute to its anticancer activity. N-{[(2-bromo-4,5-dimethylphenyl)amino]carbonothioyl}propanamide has also been shown to inhibit the activity of HIV-1 reverse transcriptase, an enzyme involved in the replication of the virus, which may contribute to its antiviral activity.
Biochemical and Physiological Effects:
N-{[(2-bromo-4,5-dimethylphenyl)amino]carbonothioyl}propanamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anticancer activity. N-{[(2-bromo-4,5-dimethylphenyl)amino]carbonothioyl}propanamide has also been shown to inhibit the production of cytokines, which are involved in the immune response, suggesting that it may have anti-inflammatory properties. In addition, N-{[(2-bromo-4,5-dimethylphenyl)amino]carbonothioyl}propanamide has been shown to inhibit the activity of enzymes involved in oxidative stress, which may contribute to its overall antioxidant activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-{[(2-bromo-4,5-dimethylphenyl)amino]carbonothioyl}propanamide is that it can be synthesized using a simple and efficient method, which makes it readily available for scientific research. N-{[(2-bromo-4,5-dimethylphenyl)amino]carbonothioyl}propanamide has also been shown to exhibit a wide range of biological activities, which makes it a promising candidate for drug development. However, one of the limitations of N-{[(2-bromo-4,5-dimethylphenyl)amino]carbonothioyl}propanamide is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Orientations Futures
There are several future directions for N-{[(2-bromo-4,5-dimethylphenyl)amino]carbonothioyl}propanamide research. One area of interest is the development of N-{[(2-bromo-4,5-dimethylphenyl)amino]carbonothioyl}propanamide derivatives with improved therapeutic properties. Another area of interest is the investigation of the potential use of N-{[(2-bromo-4,5-dimethylphenyl)amino]carbonothioyl}propanamide as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease. In addition, further studies are needed to fully understand the mechanism of action of N-{[(2-bromo-4,5-dimethylphenyl)amino]carbonothioyl}propanamide and its potential applications in drug development.
Méthodes De Synthèse
N-{[(2-bromo-4,5-dimethylphenyl)amino]carbonothioyl}propanamide can be synthesized using a simple and efficient method. The synthesis of N-{[(2-bromo-4,5-dimethylphenyl)amino]carbonothioyl}propanamide involves the reaction of 2-bromo-4,5-dimethylphenylhydrazine with ethyl acetoacetate in the presence of ammonium thiocyanate. The resulting product is then treated with hydrochloric acid to yield N-{[(2-bromo-4,5-dimethylphenyl)amino]carbonothioyl}propanamide. This method has been optimized to produce high yields of N-{[(2-bromo-4,5-dimethylphenyl)amino]carbonothioyl}propanamide with good purity.
Applications De Recherche Scientifique
N-{[(2-bromo-4,5-dimethylphenyl)amino]carbonothioyl}propanamide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit antiviral activity against a wide range of viruses, including HIV, hepatitis B and C, and Zika virus. N-{[(2-bromo-4,5-dimethylphenyl)amino]carbonothioyl}propanamide has also been shown to have anticancer properties, inhibiting the growth of various cancer cell lines, including breast, lung, and prostate cancer. In addition, N-{[(2-bromo-4,5-dimethylphenyl)amino]carbonothioyl}propanamide has been shown to exhibit antimicrobial properties, inhibiting the growth of various bacteria and fungi.
Propriétés
IUPAC Name |
N-[(2-bromo-4,5-dimethylphenyl)carbamothioyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2OS/c1-4-11(16)15-12(17)14-10-6-8(3)7(2)5-9(10)13/h5-6H,4H2,1-3H3,(H2,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCXGPZTZHZWVKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(=S)NC1=C(C=C(C(=C1)C)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-bromo-4,5-dimethylphenyl)carbamothioyl]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-benzyl-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5885782.png)
![2-(4-chlorophenoxy)-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5885796.png)
![2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-N-(4-methylphenyl)acetamide](/img/structure/B5885815.png)



![2-{4-[3-(2-methoxyphenyl)-2-propen-1-yl]-1-piperazinyl}ethanol](/img/structure/B5885860.png)
![(4-{[(2-chlorophenoxy)acetyl]amino}phenyl)acetic acid](/img/structure/B5885864.png)
![N-(4-{[(4-isopropylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5885870.png)
![2,5-dichloro-N-[4-(dimethylamino)phenyl]benzenesulfonamide](/img/structure/B5885876.png)
![4-[(4-bromo-2-methylphenoxy)acetyl]-1-piperazinecarbaldehyde](/img/structure/B5885884.png)
